1-(3,4-difluorobenzoyl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide

Physicochemical profiling Drug-likeness Lead optimization

This unique azetidine-3-carboxamide, featuring a 3,4-difluorobenzoyl and an N-(1,2-oxazol-3-yl) amide, is an underexplored scaffold with no reported biological activity. Its distinct structure, intermediate logP of 2.92, and tPSA of 84 Ų make it a superior diversity element for phenotypic screening libraries and a precise probe for calibrating permeability assays. It is ideal for hit identification against SEA-predicted targets (DDX3X, glycogen phosphorylase, TRPM8) and for computational model validation. Pair with its thiazole analog for critical SAR comparisons.

Molecular Formula C14H11F2N3O3
Molecular Weight 307.257
CAS No. 1334371-90-2
Cat. No. B2375401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-difluorobenzoyl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide
CAS1334371-90-2
Molecular FormulaC14H11F2N3O3
Molecular Weight307.257
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NC3=NOC=C3
InChIInChI=1S/C14H11F2N3O3/c15-10-2-1-8(5-11(10)16)14(21)19-6-9(7-19)13(20)17-12-3-4-22-18-12/h1-5,9H,6-7H2,(H,17,18,20)
InChIKeyBULUIUOBSNFIEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Difluorobenzoyl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide (CAS 1334371-90-2): Procurement-Relevant Structural and Physicochemical Baseline


1-(3,4-Difluorobenzoyl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide (CAS 1334371-90-2) is a synthetic small-molecule azetidine-3-carboxamide derivative bearing a 3,4-difluorobenzoyl N-substituent and an N-(1,2-oxazol-3-yl) amide side chain (molecular formula C₁₄H₁₁F₂N₃O₃, MW 307.26 g/mol) [1]. The compound is catalogued in the ZINC15 database (ZINC9616485) with calculated logP of 2.92, topological polar surface area (tPSA) of 84 Ų, 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 5 rotatable bonds [1]. As of the ChEMBL 20 release, no experimentally determined biological activity has been reported for this compound [1], placing it in the category of underexplored azetidine-isoxazole scaffolds of potential interest in fragment-based and phenotypic screening campaigns [2].

Why 1-(3,4-Difluorobenzoyl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide Cannot Be Interchanged with Other Azetidine Carboxamides


Within the azetidine-3-carboxamide chemical space, three structural features of this compound drive sharply divergent physicochemical and potential target-engagement profiles compared to its closest commercially available analogs: (i) the 3,4-difluorobenzoyl N-acyl group versus the simpler acetyl or sulfonyl N-substituents found in analogs such as 1-acetyl-N-(isoxazol-3-yl)azetidine-3-carboxamide (CAS 1421452-95-0) [1]; (ii) the N-(1,2-oxazol-3-yl) amide terminus, which replaces the thiazole, thiophene-methyl, or tetrahydrobenzoxazole moieties present in compounds like 1-(3,4-difluorobenzoyl)-N-(4,5-dimethylthiazol-2-yl)azetidine-3-carboxamide (CAS 1334372-02-9, MW 351.4) [2]; and (iii) the combination of two fluorine atoms on the benzoyl ring, which alters lipophilicity, metabolic stability, and halogen-bonding potential relative to non-fluorinated or mono-fluorinated congeners [3]. These differences are not cosmetic; they translate into distinct logP, tPSA, hydrogen-bonding capacity, and conformational profiles that control solubility, permeability, and off-target promiscuity in ways that cannot be predicted from any single descriptor alone [3]. Generic substitution within this series without experimental confirmation of target engagement, selectivity, and ADME parameters carries a high risk of obtaining misleading screening results.

Quantitative Comparative Evidence for 1-(3,4-Difluorobenzoyl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide: Head-to-Head and Cross-Study Data Guide


Physicochemical Differentiation: MW, logP, and tPSA Profile vs. Closest Thiazole and Tetrahydrobenzoxazole Analogs

The target compound (CAS 1334371-90-2) possesses a molecular weight of 307.26 g/mol, calculated logP of 2.92, and tPSA of 84 Ų, placing it within favorable oral drug-like chemical space (MW < 500, logP < 5, tPSA < 140 Ų) [1]. In direct comparison, the thiazole analog 1-(3,4-difluorobenzoyl)-N-(4,5-dimethylthiazol-2-yl)azetidine-3-carboxamide (CAS 1334372-02-9) carries a higher MW of 351.4 g/mol due to the dimethylthiazole substitution, which increases both lipophilicity and steric bulk [2]. The tetrahydrobenzoxazole analog (CAS 1448069-51-9) has an even larger MW of 361.3 g/mol, reflecting the fused cyclohexane ring . The isoxazole N-substituent in the target compound contributes 2 H-bond acceptors (ring O and N) with a smaller steric footprint compared to the dimethylthiazole (1 H-bond acceptor S, plus 2 N) or the tetrahydrobenzoxazole (fused bicyclic system), yielding a measurably different tPSA-to-MW ratio that influences passive permeability predictions [1][3].

Physicochemical profiling Drug-likeness Lead optimization

Hydrogen-Bond Donor/Acceptor Architecture Differentiates Isoxazole from Thiazole-Terminated Analogs

The N-(1,2-oxazol-3-yl) terminus of the target compound provides a distinct hydrogen-bond acceptor arrangement: the isoxazole ring oxygen and nitrogen atoms are positioned in a 1,2-relationship, creating a contiguous H-bond acceptor pair (O and N separated by ~2.2 Å) [1]. In contrast, the thiazole analog (CAS 1334372-02-9) replaces the isoxazole oxygen with a sulfur atom, which is a substantially weaker H-bond acceptor (S···H hydrogen bond strength approximately 4–8 kJ/mol vs. 12–20 kJ/mol for O···H) [2]. Additionally, the dimethyl substitution on the thiazole ring introduces steric shielding of the heteroatoms not present in the unsubstituted isoxazole of the target compound. The tetrahydrobenzoxazole analog (CAS 1448069-51-9) retains the O,N heteroatom pair but encases it within a bicyclic system that alters the spatial accessibility and torsional profile of the heterocycle relative to the azetidine core . These differences in H-bond acceptor identity (O vs. S), geometry, and steric accessibility can produce divergent binding poses in protein active sites even when the remainder of the molecule is identical [2].

Molecular recognition Target engagement Scaffold hopping

3,4-Difluorobenzoyl vs. Acetyl N-Substituent: Computational logP, Metabolic Stability, and Halogen-Bonding Potential

The 3,4-difluorobenzoyl group in the target compound (CAS 1334371-90-2) distinguishes it from the simpler 1-acetyl-N-(isoxazol-3-yl)azetidine-3-carboxamide (CAS 1421452-95-0). The difluorobenzoyl substituent contributes an aromatic ring with two electron-withdrawing fluorine atoms, which: (i) increases calculated logP by an estimated 1.5–2.0 log units compared to the acetyl analog (class-level estimate based on fragment π-values: fluorophenyl π ≈ 1.0–1.5, acetyl π ≈ −0.5 to −1.0) [1]; (ii) introduces potential for orthogonal halogen-bonding interactions (C–F···H–X or C–F···C=O) that are absent in the non-halogenated acetyl analog [2]; and (iii) may reduce oxidative metabolism at the benzoyl ring para position compared to non-fluorinated benzoyl analogs, as fluorine substitution at metabolically labile sites is a well-established strategy for improving microsomal stability [3]. The acetyl analog, by contrast, is more polar, more water-soluble, and potentially more susceptible to amide hydrolysis, making the two compounds functionally non-interchangeable in any assay where lipophilicity, membrane permeability, or metabolic stability influences the outcome [3].

Metabolic stability CYP inhibition Halogen bonding

Conformational Restriction from Azetidine-3-Carboxamide Core: Rotatable Bond Count and sp³ Fraction vs. Chain and Piperidine Analogs

The azetidine-3-carboxamide core of the target compound provides a partially constrained scaffold with 5 rotatable bonds and an sp³-hybridized carbon fraction of 0.07 (reflecting the predominantly sp² aromatic character of the molecule overall) [1]. The azetidine ring itself contributes conformational restriction by limiting the N–C3–C(=O) torsion compared to analogous acyclic amino acid or piperidine-based scaffolds. In piperidine-4-carboxamide analogs (six-membered ring), the additional ring methylene groups introduce greater conformational flexibility and a different vector angle for the carboxamide side chain relative to the N-acyl substituent [2]. In fully acyclic analogs (e.g., N-(3,4-difluorobenzoyl)-β-alanine isoxazole amides), the absence of the azetidine ring eliminates the conformational constraint entirely, increasing the entropic penalty upon target binding [2]. The rigidified azetidine scaffold has been exploited in multiple chemical series targeting FAAH, nAChRs, and kinases to pre-organize the pharmacophore into a bioactive conformation [3].

Conformational analysis Rigidification Entropic benefit

Critical Data Gap Advisory: Absence of Published Comparative Biological Activity Data for This Compound

It must be explicitly noted that as of April 2026, a comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, and the patent literature has identified no peer-reviewed or patent-derived quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, % inhibition at defined concentration, or ADME parameters) for 1-(3,4-difluorobenzoyl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide (CAS 1334371-90-2). The ZINC15 entry (ZINC9616485) explicitly states "There is no known activity for this compound" based on the ChEMBL 20 release [1]. The ChEMBL database contains no bioactivity data for this compound [1]. This contrasts with structurally related azetidine-isoxazole chemical series that have reported activities against FAAH (IC₅₀ values in the nanomolar to low micromolar range for optimized leads) [2], α4β2 nicotinic acetylcholine receptors (Kᵢ values of 0.3–62 nM for sazetidine-A isoxazole analogs) [3], and SMYD3 methyltransferase (IC₅₀ values of 13–200 nM for optimized isoxazole amides) [4]. The absence of data for the target compound means that its biological activity profile—including potency, selectivity, and mechanism—remains entirely uncharacterized in the public domain. Procurement decisions for this compound must therefore be based on its structural novelty and physicochemical differentiation from characterized analogs, rather than on demonstrated biological performance [1].

Data transparency Procurement risk assessment Assay-ready qualification

Predicted Target Class Similarity via SEA: DDX3X, Glycogen Phosphorylase, and TRPM8 as Computationally Inferred Targets

Although no experimental target engagement data exist, the Similarity Ensemble Approach (SEA) predictions based on ChEMBL 20, computed via ZINC15, associate ZINC9616485 with three protein targets at maximum Tanimoto coefficient (Max Tc) values of 42–46: ATP-dependent RNA helicase DDX3X (Max Tc = 46), glutamine synthetase (Max Tc = 42), glycogen phosphorylase (PYGL, Max Tc = 43), and transient receptor potential cation channel TRPM8 (Max Tc = unclassified) [1]. These predictions are based on chemical similarity to known ligands of these targets and carry P-values of 0 (not statistically filtered), indicating they are exploratory hypotheses rather than validated associations [1]. By comparison, the same SEA analysis for close structural analogs with known activities (e.g., isoxazole amides with published SMYD3 or FAAH inhibition data) yields Max Tc values in the range of 50–65 against their experimentally validated targets [2]. The relatively modest Max Tc values for the target compound suggest it occupies a distinct region of chemical space that may produce a target selectivity profile different from well-characterized isoxazole amide series [1][2].

Computational target prediction Similarity Ensemble Approach Target deconvolution

Recommended Application Scenarios for 1-(3,4-Difluorobenzoyl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide Based on Current Evidence


Chemical Library Enrichment for Phenotypic Screening Against Underexplored Target Classes

Given its structural novelty and the absence of pre-existing target annotation, this compound is best deployed as a diversity element in medium-to-large screening libraries (10,000–100,000 compounds) targeting phenotypic endpoints relevant to the SEA-predicted target classes (DDX3X in viral replication and oncology [1]; glycogen phosphorylase in metabolic disorders [1]; TRPM8 in pain and thermosensation [1]). Its intermediate lipophilicity (logP 2.92) and moderate tPSA (84 Ų) make it compatible with standard cell-based assay conditions (≤1% DMSO) without anticipated solubility-related false positives at screening concentrations up to 10 μM [2]. The compound should be included alongside its thiazole and acetyl analogs to enable differential hit triage based on the isoxazole pharmacophore.

Scaffold-Hopping Starting Point in Isoxazole-Containing Kinase or FAAH Inhibitor Programs

Although direct activity data are lacking, the isoxazole-azetidine carboxamide core is a recognized scaffold in FAAH inhibition [3] and kinase inhibitor design [4]. Researchers with established in-house FAAH or kinase enzymatic assays (e.g., fluorescence-based FAAH hydrolysis assay; ADP-Glo™ kinase assay) can use this compound as a structurally distinct starting point for hit identification. The 3,4-difluorobenzoyl group provides a vector for subsequent SAR expansion via Suzuki coupling, amidation, or nucleophilic aromatic substitution, while the isoxazole NH-amide serves as a potential hinge-binding motif in kinase targets [4]. Procurement of this compound alongside the thiazole analog (CAS 1334372-02-9) allows direct comparison of isoxazole vs. thiazole hinge-binding efficiency within the same assay.

Physicochemical Probe for logP- and tPSA-Dependent Permeability Studies

The well-defined physicochemical profile (MW 307, logP 2.92, tPSA 84 Ų, 5 rotatable bonds) [2] positions this compound as a useful reference solute for calibrating parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer permeability experiments within azetidine-containing compound series. Its tPSA of 84 Ų places it near the commonly cited 90 Ų threshold for blood-brain barrier penetration [5], making it a suitable probe for assessing whether subtle structural modifications (e.g., replacing isoxazole with thiazole, or difluorobenzoyl with acetyl) shift permeability from CNS-accessible to peripherally restricted. Procurement of the compound with a certificate of analysis confirming ≥95% purity by HPLC is recommended for quantitative permeability studies.

Computational Chemistry Validation Set for Docking and Free Energy Perturbation (FEP) Benchmarking

With a moderate number of rotatable bonds (5), two defined ring systems (azetidine and isoxazole), and electron-withdrawing fluorine substituents amenable to QM-polarized ligand docking, this compound serves as a well-behaved test case for validating docking protocols and FEP+ calculations [2]. Its lack of known biological activity means that prospective computational predictions can be benchmarked against de novo experimental data generated by the procuring laboratory, avoiding the confounding influence of literature precedents on computational model training [1]. Procurement alongside the thiazole analog enables pairwise FEP calculations to predict relative binding free energies for isoxazole→thiazole transformations, a common scenario in lead optimization.

Quote Request

Request a Quote for 1-(3,4-difluorobenzoyl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.